molecular formula C18H16N4O3 B11695263 3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B11695263
M. Wt: 336.3 g/mol
InChI Key: DBKHRBMIMDLIRA-RGVLZGJSSA-N
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Description

3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features an indole ring, a nitrophenyl group, and a hydrazide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-indol-3-yl)propanehydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)isoindolin-1-one: Another indole derivative with potential biological activities.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its inhibitory activity against α-glucosidase.

    1-(1H-indol-3-yl)ethan-1-one: A simpler indole derivative used in various chemical syntheses.

Uniqueness

3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of an indole ring and a nitrophenyl group linked by a hydrazide moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other indole derivatives.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H16N4O3/c23-18(9-8-14-12-19-17-7-2-1-6-16(14)17)21-20-11-13-4-3-5-15(10-13)22(24)25/h1-7,10-12,19H,8-9H2,(H,21,23)/b20-11+

InChI Key

DBKHRBMIMDLIRA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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